![molecular formula C15H21FN2O6S B6088250 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B6088250.png)
1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as EFDP and is a member of the piperazine family of compounds. EFDP has a wide range of potential applications in the field of medicine and has been the focus of numerous studies exploring its mechanisms of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of EFDP is not fully understood, but it is thought to act as a serotonin reuptake inhibitor. This means that EFDP increases the levels of serotonin in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
EFDP has been shown to have a range of biochemical and physiological effects. In addition to its potential antidepressant and anxiolytic effects, EFDP has been shown to have analgesic properties, meaning it can reduce pain. EFDP has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of EFDP for laboratory experiments is its relatively simple synthesis process. EFDP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of EFDP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to explore its effects.
Orientations Futures
There are numerous potential future directions for research on EFDP. One area of interest is exploring the compound's potential as a treatment for other mood disorders, such as bipolar disorder. EFDP could also be explored as a potential treatment for chronic pain conditions or inflammatory conditions. Further research is also needed to fully understand the compound's mechanism of action and how it interacts with the brain and other systems in the body.
Méthodes De Synthèse
The synthesis of EFDP involves the reaction of 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine with oxalic acid. The resulting compound is EFDP oxalate, which is a white crystalline powder that is soluble in water and ethanol. The synthesis of EFDP is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EFDP has been the subject of numerous scientific studies exploring its potential applications in medicine. One of the key areas of research has been the compound's potential as an antidepressant. Studies have shown that EFDP has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. EFDP has also been explored as a potential treatment for anxiety disorders, with promising results in preclinical studies.
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.C2H2O4/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12;3-1(4)2(5)6/h3-5,10H,2,6-9,11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPADSQVSYJDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.